4-Bromo-2-methylphenylboronic acid

Übersicht

Beschreibung

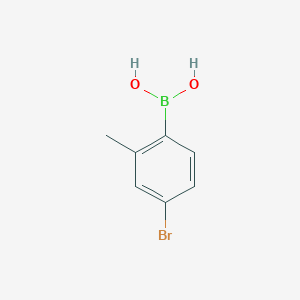

4-Bromo-2-methylphenylboronic acid: is an organoboron compound with the molecular formula C7H8BBrO2 . It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Bromo-2-methylphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromo-2-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis . The reaction conditions typically include an inert atmosphere and low temperatures to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are conducted under controlled conditions to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-2-methylphenylboronic acid primarily undergoes substitution reactions , particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products: The major products formed from these reactions include various substituted phenylboronic acids and their derivatives, which are valuable intermediates in organic synthesis .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 4-Bromo-2-methylphenylboronic acid is in the Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds, making it essential for synthesizing complex organic molecules. The compound acts as a boron source, facilitating the coupling of aryl halides with various nucleophiles.

Key Reaction Conditions:

- Catalysts: Palladium-based catalysts.

- Bases: Commonly used bases include potassium carbonate or sodium hydroxide.

- Solvents: Toluene and ethanol are frequently employed as solvents.

The versatility of this compound enables the synthesis of diverse substituted phenyl compounds, which can serve as intermediates in pharmaceuticals and agrochemicals .

Pharmaceutical Applications

Drug Development

This compound is instrumental in developing biologically active compounds, including enzyme inhibitors and potential therapeutic agents. It has been explored for its role in synthesizing antiandrogens for prostate cancer treatment. For instance, derivatives of this compound have shown promising activity against cancer cell lines, indicating its potential as a building block for new cancer therapies .

Case Study: Antiandrogen Activity

In a study investigating flutamide-like compounds, researchers synthesized various derivatives using this compound. The results demonstrated that certain modifications led to enhanced antiproliferative activity against prostate cancer cell lines, suggesting the compound's utility in drug design .

Material Science

Advanced Materials Production

In addition to its applications in organic synthesis and drug development, this compound is used in producing advanced materials such as polymers and electronic components. Its unique chemical properties allow it to participate in the formation of novel polymeric structures that can exhibit desirable electrical and mechanical properties .

Wirkmechanismus

The mechanism by which 4-Bromo-2-methylphenylboronic acid exerts its effects is primarily through its role as a reagent in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds . This process involves the transfer of the boronic acid group to the palladium complex, followed by reductive elimination to form the desired product .

Vergleich Mit ähnlichen Verbindungen

- 4-Bromophenylboronic acid

- 2-Methylphenylboronic acid

- 4-Bromo-2-methylphenylboronic acid

Comparison: this compound is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring. This combination provides distinct reactivity and selectivity in chemical reactions compared to its analogs . For instance, the bromine atom enhances the compound’s ability to participate in cross-coupling reactions, while the methyl group influences its steric and electronic properties .

Biologische Aktivität

4-Bromo-2-methylphenylboronic acid is a significant compound in medicinal chemistry, particularly known for its role in various biological activities and applications. This article provides an in-depth analysis of its biological activity, mechanisms, and relevant research findings.

- Chemical Formula : CHBBrO

- Molecular Weight : 201.85 g/mol

- CAS Number : 221006-71-9

The compound features a bromine atom and a methyl group attached to a phenyl ring, contributing to its unique reactivity in chemical reactions, particularly in Suzuki-Miyaura coupling reactions, which are essential for synthesizing complex organic molecules .

This compound primarily acts through the following mechanisms:

- Transmetalation : This process involves the transfer of nucleophilic organic groups from the boron atom to a palladium center during cross-coupling reactions.

- Enzyme Inhibition : Boronic acids, including this compound, have been shown to inhibit certain enzymes like serine proteases and matrix metalloproteinases (MMPs), which are critical in various biological processes including cancer progression .

Enzyme Inhibition

Research indicates that this compound exhibits potent inhibitory activity against MMP-1, a key enzyme involved in extracellular matrix degradation. A study highlighted that derivatives of this compound could show significantly higher inhibitory activity compared to structurally similar compounds .

Anticancer Properties

The compound is explored for its potential in cancer therapy due to its ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. Its role as a building block for synthesizing enzyme inhibitors makes it a valuable candidate in drug development against various cancers .

Case Studies and Research Findings

- Matrix Metalloproteinase Inhibition :

- Synthesis of Biologically Active Compounds :

- Pharmacokinetics and Stability :

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Bromophenylboronic acid | Bromine at para position | Moderate enzyme inhibition |

| 2-Methylphenylboronic acid | Methyl at ortho position | Low enzyme inhibition |

| This compound | Bromine at para and methyl at ortho positions | High enzyme inhibition |

This table illustrates the unique properties of this compound compared to its analogs, highlighting its enhanced biological activity due to the combination of substituents on the phenyl ring.

Eigenschaften

IUPAC Name |

(4-bromo-2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BBrO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQUDVVISBTSHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Br)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431184 | |

| Record name | 4-BROMO-2-METHYLPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221006-71-9 | |

| Record name | 4-BROMO-2-METHYLPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.